![molecular formula C6H8N2 B042012 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 107862-65-7](/img/structure/B42012.png)

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole

Übersicht

Beschreibung

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole represents a class of compounds with a fused bicyclic heteroaryl structure, where the pyrrolopyrazole core is of interest for its unique chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

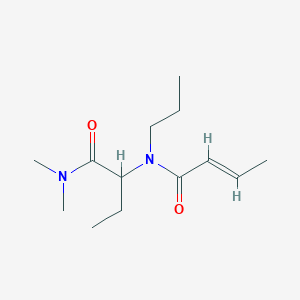

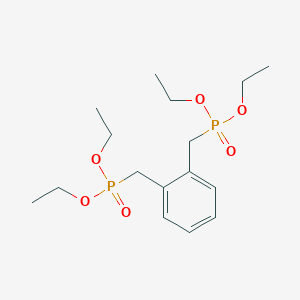

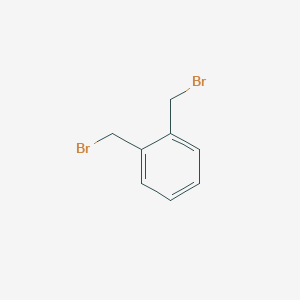

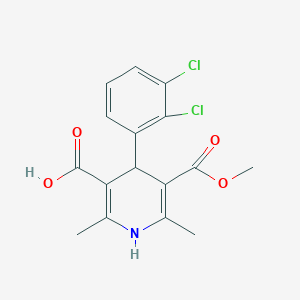

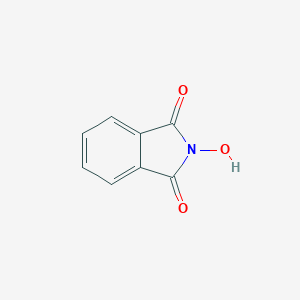

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives involves various strategies, including the selective hydrolysis of ethyl carboxylates derived from a proline meso-ionic synthon. This approach allows for the large-scale synthesis of bicyclic heteroaryl carboxyaldehydes, which are key intermediates in further chemical transformations (Nikitenko et al., 2006). Another notable method includes the microwave-induced intramolecular nitrile-imine–alkyne 1,3-dipolar cycloaddition from substituted tetrazoles, providing an efficient route to the desired pyrrolopyrazole structure (Yoneyama et al., 2022).

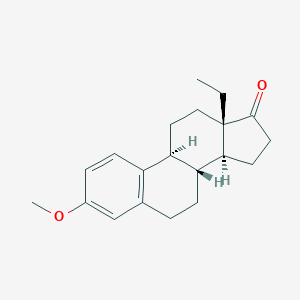

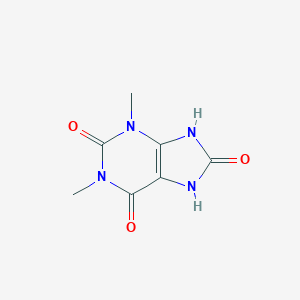

Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives is characterized by a compact fused ring system, which influences its chemical reactivity and interaction with biological targets. Studies have employed spectroscopic and structural investigations, including FT-IR, NMR, and DFT methods, to elucidate the molecular features and electronic properties of such compounds (Kumar et al., 2020).

Chemical Reactions and Properties

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles undergo various chemical reactions, including intramolecular cyclization, domino reactions with vinyl malononitriles, and base-mediated reactions to construct densely functionalized derivatives. These reactions are significant for the synthesis of complex molecules with potential biological activity (Attanasi et al., 2013).

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Blood Coagulation Factors Xa and XIa

- Application Summary: This compound has been used in the design and synthesis of new hybrid derivatives as potential dual inhibitors of blood coagulation factors Xa and XIa . Cardiovascular diseases caused by blood coagulation system disorders are one of the leading causes of morbidity and mortality in the world .

- Methods of Application: The compound was synthesized and evaluated for its inhibitory properties against blood clotting factors Xa and XIa in vitro .

- Results: The study reported the development of dual inhibitors as new generation anticoagulants. The results showed high inhibition values for both factors .

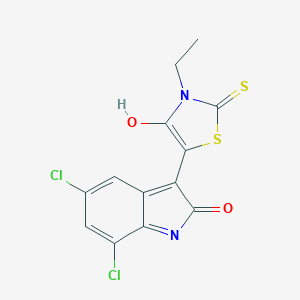

2. Inhibition of Transforming Growth Factor-beta Type I Receptor Kinase Domain

- Application Summary: The compound has been used in the synthesis of new aryl- and heteroaryl-substituted inhibitors of the transforming growth factor-beta type I receptor kinase domain (TbetaR-I) .

- Methods of Application: The compound was synthesized and its activity was examined in both enzyme and cell-based in vitro assays .

- Results: The study revealed selectivity differences with respect to p38 MAP kinase (p38 MAPK) depending on the nature of the ‘warhead’ group on the dihydropyrrolopyrazole ring .

3. Preparation of Withasomnine Molecules

- Application Summary: This compound is used in the preparation of withasomnine molecules, pyrazole alkaloids, for their application towards anti-inflammatory compounds and analgesics .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

4. Antibacterial, Antifungal, and Antiviral Activities

- Application Summary: Pyrrolo [1,2- a] pyrazine derivatives, which can be synthesized from “5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole”, exhibited more antibacterial, antifungal, and antiviral activities .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results showed that these derivatives have significant antibacterial, antifungal, and antiviral activities .

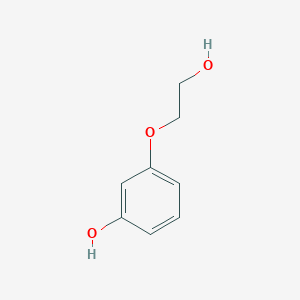

5. Synthesis of Anticoagulant Candidates

- Application Summary: This compound has been used in the synthesis of new anticoagulant candidates based on 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

6. Kinase Inhibition

- Application Summary: Pyrrolo[1,2-a]pyrazine derivatives, which can be synthesized from “5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole”, showed more activity on kinase inhibition .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results showed that these derivatives have significant kinase inhibition activity .

Safety And Hazards

Eigenschaften

IUPAC Name |

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-3-4-7-8(6)5-1/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKUERRPRLVSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=NN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454120 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |

CAS RN |

107862-65-7 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)